5-Methyl-1,3-dioxolan-4-one

描述

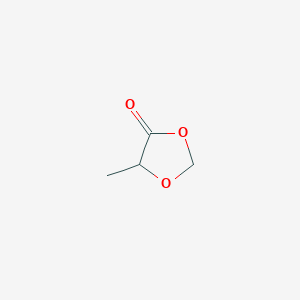

5-Methyl-1,3-dioxolan-4-one (CAS: 916435-45-5) is a cyclic ketal derived from lactic acid and formaldehyde. It belongs to the chemical family of 1,3-dioxolan-4-ones (DOXs), which are recognized for their utility as polar aprotic solvents and synthetic intermediates. Structurally, it features a five-membered ring with a methyl group at the 5-position and oxygen atoms at the 1- and 3-positions (Fig. 1). This compound has gained attention as a sustainable alternative to conventional solvents like acetonitrile (ACN) and propylene carbonate (PC), particularly in energy storage applications such as electrical double-layer capacitors (EDLCs). Its synthesis typically involves the condensation of lactic acid derivatives with aldehydes, enabling scalable production from renewable feedstocks.

属性

分子式 |

C4H6O3 |

|---|---|

分子量 |

102.09 g/mol |

IUPAC 名称 |

5-methyl-1,3-dioxolan-4-one |

InChI |

InChI=1S/C4H6O3/c1-3-4(5)7-2-6-3/h3H,2H2,1H3 |

InChI 键 |

AQAZKBKTTBELHE-UHFFFAOYSA-N |

规范 SMILES |

CC1C(=O)OCO1 |

产品来源 |

United States |

准备方法

5-Methyl-1,3-dioxolan-4-one can be synthesized through the reaction of lactic acid and formaldehyde. The reaction typically involves the formation of a ketal functionality, which is stable under neutral or basic conditions and can even survive mildly acidic conditions . Industrial production methods may involve the use of α-hydroxy carboxylic acids (such as lactic acid) and aldehydes or ketones (such as formaldehyde) to produce this compound .

化学反应分析

5-Methyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include palladium-catalyzed Heck arylation and Menschutkin reaction with N-methylimidazole and 1-iodobutane.

科学研究应用

5-Methyl-1,3-dioxolan-4-one has several scientific research applications:

Biology: The compound’s stability under different conditions makes it suitable for use in biological studies.

Medicine: Its potential as a green solvent can be explored in pharmaceutical formulations.

作用机制

The mechanism of action of 5-Methyl-1,3-dioxolan-4-one involves its role as a solvent or reactant in various chemical processes. It interacts with molecular targets and pathways involved in these processes, facilitating reactions and stabilizing intermediates. The compound’s ketal functionality plays a key role in its stability and reactivity under different conditions .

相似化合物的比较

Research and Industrial Relevance

- Sustainability: LA-H,H’s renewable origin aligns with circular economy goals, contrasting with fossil-derived solvents like ACN.

- Scalability : Commercial availability of LA-H,H and analogs (e.g., from Huaian Searching Pharmatech Co. Ltd.) underscores industrial viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。